molecular formula C20H26N4O5 B11159801 ethyl 4-{N-[(6-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate

ethyl 4-{N-[(6-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate

Cat. No.: B11159801
M. Wt: 402.4 g/mol
InChI Key: NEBGOLBDNKKXRT-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative featuring a 6-methoxyindole-2-carbonyl group linked via a beta-alanyl spacer. Piperazine scaffolds are widely utilized in medicinal chemistry due to their versatility in interacting with biological targets, such as neurotransmitter receptors (e.g., serotonin, dopamine) . The ethyl carboxylate group enhances solubility and modulates pharmacokinetic properties.

Properties

Molecular Formula

C20H26N4O5

Molecular Weight

402.4 g/mol

IUPAC Name

ethyl 4-[3-[(6-methoxy-1H-indole-2-carbonyl)amino]propanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H26N4O5/c1-3-29-20(27)24-10-8-23(9-11-24)18(25)6-7-21-19(26)17-12-14-4-5-15(28-2)13-16(14)22-17/h4-5,12-13,22H,3,6-11H2,1-2H3,(H,21,26)

InChI Key

NEBGOLBDNKKXRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCNC(=O)C2=CC3=C(N2)C=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{N-[(6-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Mechanism of Action

The mechanism of action of ethyl 4-{N-[(6-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate ()
  • Structure : Combines a piperidine core with a 2-methoxyphenyl-substituted piperazine.
  • Synthesis : Reductive amination of N-carbethoxy-4-piperidone with 1-(2-methoxyphenyl)piperazine using NaBH₃CN .
  • Comparison: The absence of an indole moiety and the presence of a methoxyphenyl group reduce electronic similarity to the target compound.
4-(2-((1-(3-(1H-Indol-2-yl)phenyl)piperidin-4-yl)amino)ethyl)piperazine-1-carboxylate ()
  • Structure: Features an indole-2-yl group attached via a phenyl-piperidine-ethylamino linker to piperazine.
  • Synthesis : Reductive amination using Ti(OiPr)₄ and NaBH(OAc)₃ .
  • Comparison : The indole is indirectly linked through a phenyl-piperidine system, contrasting with the direct carbonyl-beta-alanyl connection in the target. This structural difference may alter receptor affinity due to steric and electronic effects.
Ethyl 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate ()
  • Structure: Incorporates a pyridazinone core and 2-fluorophenylpiperazine.
  • Synthesis : Nucleophilic substitution of 3,6-dichloropyridazine with (2-fluorophenyl)piperazine .
  • The pyridazinone core replaces the indole, shifting the pharmacophore profile toward different biological targets.

Structure-Activity Relationship (SAR) Insights

  • Indole Substitution : The 6-methoxy group on indole likely enhances lipophilicity and metabolic stability compared to unsubstituted indoles (e.g., ).
  • Piperazine Modifications: Ethyl carboxylate esters (target, ) improve solubility over non-esterified analogues, aiding bioavailability.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method Reference
Ethyl 4-{N-[(6-Methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate Piperazine 6-Methoxyindole-2-carbonyl, beta-alanyl Potential CNS activity Amide coupling (hypothesized) N/A
Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate Piperidine-Piperazine 2-Methoxyphenyl Not reported Reductive amination
4-(2-((1-(3-(1H-Indol-2-yl)phenyl)piperidin-4-yl)amino)ethyl)piperazine-1-carboxylate Piperazine-Piperidine-Indole Indole-2-yl-phenyl, ethylamino p97 ATPase inhibition Reductive amination
Ethyl 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate Pyridazinone-Piperazine 2-Fluorophenyl, acetate Not reported Nucleophilic substitution

Biological Activity

Ethyl 4-{N-[(6-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This compound, characterized by its unique structure, combines elements of piperazine and indole, which are known for their diverse biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H24N4O4\text{C}_{17}\text{H}_{24}\text{N}_{4}\text{O}_{4}

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

  • Antidepressant Effects : Indole derivatives are often linked to modulation of serotonin receptors, suggesting potential antidepressant properties.
  • Neuroprotective Activity : Some studies have indicated that piperazine derivatives can inhibit acetylcholinesterase, which may contribute to neuroprotective effects in conditions such as Alzheimer's disease .

The proposed mechanism involves the interaction of the compound with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction may lead to enhanced mood and cognitive function, making it a candidate for further investigation in treating mood disorders.

Case Studies

  • Acetylcholinesterase Inhibition : A study on piperazine derivatives demonstrated that certain modifications could enhance binding affinity to acetylcholinesterase, indicating a potential role in cognitive enhancement and neuroprotection .
  • Serotonin Receptor Modulation : Research has shown that indole derivatives can act as agonists or antagonists at various serotonin receptors, influencing mood and anxiety levels. The specific activity of this compound on these receptors remains to be fully elucidated but is a promising area for future studies .

Data Tables

Biological ActivityDescriptionReference
Acetylcholinesterase InhibitionPotential cognitive enhancer
Serotonin Receptor ModulationPossible antidepressant effects
Neuroprotective EffectsMay protect against neurodegeneration

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